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Application Note & Protocol

For researchers, scientists, and drug development professionals grappling with the challenge

of recovering functional proteins from inclusion bodies, on-column refolding with a decreasing

urea gradient offers a robust and efficient solution. This technique integrates protein

purification and refolding into a single chromatographic step, minimizing protein loss and

aggregation while promoting the formation of the native protein structure. This document

provides detailed protocols and quantitative data to guide the implementation of this powerful

methodology.

Introduction
Recombinant proteins overexpressed in systems like E. coli often accumulate as insoluble

aggregates known as inclusion bodies.[1] While offering advantages such as high expression

levels and resistance to proteolysis, recovering biologically active proteins from inclusion

bodies necessitates effective solubilization and refolding procedures.[2] Traditional methods

like dilution and dialysis can be cumbersome, time-consuming, and often result in low yields

due to protein aggregation.[3][4]

On-column refolding addresses these limitations by immobilizing the denatured protein on a

chromatographic matrix, thereby spatially separating individual protein molecules and

minimizing intermolecular interactions that lead to aggregation.[5][6] A subsequent gradual

decrease in the concentration of the denaturant (commonly urea) via a linear gradient allows

for a controlled transition to refolding conditions, promoting the correct formation of the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b033335?utm_src=pdf-interest
https://www.benchchem.com/product/b033335?utm_src=pdf-body
https://ipo.lbl.gov/wp-content/uploads/sites/8/2014/08/2004pubPharmagen.pdf
https://www.bio-rad.com/es-ec/applications-technologies/histidine-tagged-recombinant-protein-purification-column-refolding?ID=MA7DZ94VY
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://faculty.ksu.edu.sa/sites/default/files/Refolding%20of%20Recombinant%20Protein.pdf
https://mediatum.ub.tum.de/doc/1098025/1098025.pdf
https://m.youtube.com/watch?v=olTL9mIrTB8
https://www.benchchem.com/product/b033335?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


protein's tertiary structure.[7][8] This method is particularly well-suited for proteins with a

tendency to aggregate and can be readily integrated with affinity chromatography for

simultaneous purification, for instance, with histidine-tagged proteins on Immobilized Metal

Affinity Chromatography (IMAC) columns.[9]

Principle of On-Column Refolding
The core principle of on-column refolding with a decreasing urea gradient involves four key

stages:

Solubilization: Inclusion bodies are harvested and solubilized in a buffer containing a high

concentration of a denaturant, typically 6-8 M urea or guanidine hydrochloride, which unfolds

the protein into its primary amino acid sequence.[6][10] Reducing agents like dithiothreitol

(DTT) or β-mercaptoethanol are often included to break incorrect disulfide bonds.[10]

Binding: The solubilized, denatured protein is loaded onto a chromatography column. For

His-tagged proteins, an IMAC resin (e.g., Ni-NTA) is commonly used, allowing for specific

binding of the target protein.[11]

Refolding: A linear gradient is applied to gradually decrease the urea concentration from its

initial high level (e.g., 6 M) to zero.[10] This slow removal of the denaturant allows the

protein, while still bound to the matrix, to refold into its native conformation. The refolding

buffer often contains additives such as L-arginine to suppress aggregation and a redox

system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

[11][12]

Elution: Once the refolding is complete, the now correctly folded and purified protein is eluted

from the column, typically by introducing an elution agent like imidazole for His-tagged

proteins.[10]

Experimental Workflow
The following diagram illustrates the general workflow for on-column protein refolding of a His-

tagged protein using a decreasing urea gradient.
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Caption: Workflow for on-column refolding of His-tagged proteins.
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Quantitative Data Summary
The efficiency of on-column refolding can vary significantly depending on the protein and the

specific conditions used. The following table summarizes reported refolding yields for various

proteins using on-column techniques.

Protein Refolding Method Refolding Yield (%) Source

Various BSGC Targets

(7 out of 10 tested)

On-column chemical

refolding
30-100 [1]

Stromal cell-derived

factor-1α (SDF-1α)

On-column refolding

and oxidation

~5 mg/L culture (up to

15 mg/L)
[9]

α-hemolysin (His-

tagged)

On-column refolding

on Profinity IMAC

3.5 mg purified and

refolded
[2]

Organophosphorus

hydrolase (OPH)
On-column refolding 12 [12]

Detailed Experimental Protocols
The following protocols provide a general framework for the on-column refolding of a His-

tagged protein expressed in E. coli as inclusion bodies. Optimization of specific parameters

such as buffer composition, gradient steepness, and flow rate is often necessary for each

target protein.[10]

Protocol 1: Inclusion Body Isolation and Solubilization
Cell Lysis: Resuspend the cell pellet from a 100 mL culture in 4 mL of resuspension buffer

(e.g., 20 mM Tris-HCl, pH 8.0). Disrupt the cells by sonication on ice.

Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard

the supernatant.

Washing: Resuspend the pellet in a wash buffer (e.g., 2 M urea in resuspension buffer) and

sonicate briefly. Centrifuge again at high speed for 10 minutes at 4°C. Repeat this wash step

to remove contaminants.
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Solubilization: Resuspend the washed inclusion body pellet in 5 mL of solubilization/binding

buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 6 M guanidine hydrochloride or 8

M urea, pH 8.0).[10] If the protein contains disulfide bonds, include a reducing agent such as

1-5 mM DTT or 10 mM β-mercaptoethanol.[1][10]

Incubation and Clarification: Stir the suspension for 30-60 minutes at room temperature to

ensure complete solubilization.[10] Centrifuge at high speed for 15 minutes at 4°C to pellet

any remaining insoluble material. Filter the supernatant through a 0.45 µm filter.[10]

Protocol 2: On-Column Refolding and Purification using
IMAC
This protocol is designed for an automated chromatography system (e.g., ÄKTAprime).

Buffers:

Buffer A (Binding/Wash Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 6 M urea, pH

8.0.[10]

Buffer B (Refolding Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, pH 8.0 (no urea).

[10]

Buffer C (Elution Buffer): 20 mM Tris-HCl, 0.5 M NaCl, 500 mM imidazole, pH 8.0.[10]

Redox System (Optional but Recommended): Add 5 mM reduced glutathione (GSH) and 1

mM oxidized glutathione (GSSG) to Buffer B for proteins with disulfide bonds.[12]

Aggregation Suppressor (Optional): Add 0.5 M L-arginine to Buffer B.[12]

Chromatography Steps:

Column Preparation: Use a pre-packed IMAC column (e.g., HisTrap™ FF 1 mL). Charge the

column with Ni²⁺ according to the manufacturer's instructions.[10]

Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.[10]

Sample Loading: Load the clarified, solubilized protein sample onto the column.
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Wash: Wash the column with 10 CV of Buffer A to remove unbound contaminants.[10]

Refolding Gradient: Initiate a linear gradient from 100% Buffer A to 100% Buffer B over 30

CV. The optimal flow rate should be determined experimentally but is typically slow (e.g., 0.1-

1 mL/min) to allow sufficient time for refolding.[10]

Post-Refolding Wash: Wash the column with 5 CV of Buffer B to remove any remaining urea.

[10]

Elution: Elute the refolded protein with a linear gradient from 0-100% Buffer C over 10-20

CV.[10] Collect fractions and monitor the absorbance at 280 nm.

Analysis: Analyze the collected fractions for purity using SDS-PAGE and for aggregation

state using size-exclusion chromatography.[1] Assess the biological activity of the refolded

protein using a relevant functional assay.[2]

Logical Relationship of Refolding Parameters
The success of on-column refolding is dependent on the interplay of several factors. The

following diagram illustrates the logical relationships between key parameters and the desired

outcome.
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Caption: Key parameters influencing on-column refolding success.

Conclusion
On-column refolding using a decreasing urea gradient is a powerful and versatile technique for

recovering functional proteins from inclusion bodies. By combining purification and refolding, it

streamlines the workflow, reduces sample handling, and often leads to higher yields of active

protein compared to traditional methods. The protocols and data presented here provide a solid

foundation for researchers to implement and optimize this method for their specific proteins of

interest, ultimately accelerating research and development in the life sciences and

biopharmaceutical industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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